molecular formula C10H6ClFN2O B8602055 2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine

2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine

Cat. No.: B8602055
M. Wt: 224.62 g/mol
InChI Key: ZLTHRIRTKUZAHJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine is a halogenated pyrazine derivative characterized by a chlorine atom at position 2 and a 2-fluorophenoxy group at position 6 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and industrial applications, including antimicrobial, anticancer, and flavor-enhancing properties .

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-chloro-6-(2-fluorophenoxy)pyrazine

InChI

InChI=1S/C10H6ClFN2O/c11-9-5-13-6-10(14-9)15-8-4-2-1-3-7(8)12/h1-6H

InChI Key

ZLTHRIRTKUZAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=CC(=N2)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Compound Name Substituents (Positions) Key Properties/Applications References
2-Chloro-6-(2-fluorophenyl-oxy)-pyrazine Cl (2), 2-fluorophenoxy (6) Anticipated antimicrobial activity [2], [21]
2-Chloro-6-(1-pyrrolidinyl)pyrazine Cl (2), pyrrolidinyl (6) Intermediate for bioactive compounds [15]
2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine Cl (2), 3-(CF3O)phenoxy (6) High lipophilicity, drug discovery [16]
(E)-2-Chloro-6-(4-(difluoromethoxy)benzylidene-hydrazinyl)pyrazine Cl (2), hydrazinyl-difluoromethoxy (6) Antimycobacterial activity [2], [21]
6-Chloro-2-(piperazinyl)pyrazine HCl Cl (6), piperazinyl (2) Sodium channel modulation [22]

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chlorine at position 2 increases reactivity for further functionalization, as seen in , where hydrazine derivatives are synthesized via condensation .
  • Lipophilicity: The 2-fluorophenoxy group enhances membrane permeability compared to simpler alkyl substituents (e.g., pyrrolidinyl in ), which is critical for CNS-targeting drugs .
  • Bioisosteric Replacements: The trifluoromethoxy group in serves as a bioisostere for phenoxy, improving metabolic stability without sacrificing binding affinity .
Antimicrobial Activity:
  • Pyrazines with EWGs (Cl, F) exhibit enhanced antimicrobial effects. For example, correlates pyrazine derivatives' odor thresholds with antimicrobial activity, suggesting that halogenation increases potency .
  • The hydrazone derivative in demonstrated antimycobacterial activity (MIC < 1 µM), outperforming non-halogenated analogues .
Pharmacological Potential:
  • Sodium Channel Blockers: Piperazinyl pyrazines () are explored for cystic fibrosis treatment due to sodium channel modulation .
  • Anticancer Activity: notes pyrazine-based protein kinase inhibitors in clinical trials, underscoring the scaffold's versatility .
Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility Hazard Profile
This compound 239.63 2.8 Low (DMSO) Irritant (Xi)
2-Chloro-6-(1-pyrrolidinyl)pyrazine 183.64 1.2 Moderate (EtOH) Irritant (Xi)
2-Chloro-6-(trifluoromethoxy-phenyl)pyrazine 296.66 3.5 Low (CHCl3) Non-classified

Notes:

  • Chlorine and fluorinated groups increase LogP, aligning with ’s emphasis on lipophilicity for antimycobacterial activity .
  • Safety data () classify halogenated pyrazines as irritants, necessitating careful handling .

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